1-[(Trifluoromethyl)sulfanyl]-1H-imidazole
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Overview
Description
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole is a compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an imidazole ring.
Preparation Methods
The synthesis of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be achieved through several routes. One common method involves the reaction of imidazole with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents like trifluoromethylthiol sulfonates in the presence of a base . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of bases, acids, and various solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazole derivatives .
Scientific Research Applications
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of the trifluoromethylsulfanyl group with the imidazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
112463-42-0 |
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Molecular Formula |
C4H3F3N2S |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)10-9-2-1-8-3-9/h1-3H |
InChI Key |
IPVAKUZNGZCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)SC(F)(F)F |
Origin of Product |
United States |
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